molecular formula C4H6N4O2S B13799630 3-(Vinylsulfamido)-1,2,4-triazole

3-(Vinylsulfamido)-1,2,4-triazole

Cat. No.: B13799630
M. Wt: 174.18 g/mol
InChI Key: ZINWWRXEDWNFSU-UHFFFAOYSA-N
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Description

3-(Vinylsulfamido)-1,2,4-triazole is a derivative of the 1,2,4-triazole heterocycle, characterized by a vinylsulfamido (-SO₂-NH-CH₂-CH₂) substituent at the 3-position of the triazole ring. The 1,2,4-triazole scaffold is renowned for its versatility in medicinal and industrial chemistry due to its stability, synthetic accessibility, and capacity to engage in hydrogen bonding and π-π interactions . The vinylsulfamido group introduces electron-withdrawing properties, which may enhance biological activity by modulating electronic effects on the triazole core .

Properties

Molecular Formula

C4H6N4O2S

Molecular Weight

174.18 g/mol

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)ethenesulfonamide

InChI

InChI=1S/C4H6N4O2S/c1-2-11(9,10)8-4-5-3-6-7-4/h2-3H,1H2,(H2,5,6,7,8)

InChI Key

ZINWWRXEDWNFSU-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)NC1=NC=NN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Vinylsulfamido)-1,2,4-triazole typically involves the reaction of 1,2,4-triazole with a vinylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the vinylsulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Vinylsulfamido)-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The vinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the vinyl group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-(Vinylsulfamido)-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Investigated for its potential use in drug development, particularly for antifungal and anticancer therapies.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Vinylsulfamido)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The vinylsulfamido group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The triazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Table 1: Substituent-Driven Activity Trends in 1,2,4-Triazole Derivatives
Compound Class Substituent Type Key Biological Activities Notable Findings References
3-(Vinylsulfamido)-1,2,4-triazole Vinylsulfamido (EWG) Hypothesized: Anticancer, antimicrobial Expected high activity due to EWG effects
1,2,4-Triazole-3-thiones Thione (EWG) Anticancer, antimicrobial High reactivity, low toxicity
Pyridin-3-yl-1,2,4-triazoles Carboxamide (mixed) Antimicrobial, anti-inflammatory Improved yields via microwave synthesis
Fluorophenyl-1,2,4-triazoles Fluorophenyl (EWG) Diuretic, antifungal Effective in veterinary applications

Comparison with 1,2,3-Triazole Isomers

The position of nitrogen atoms in the triazole ring significantly impacts bioactivity:

  • 1,2,4-Triazoles generally outperform 1,2,3-triazoles in antiproliferative assays. For example, replacing 1,2,4-triazole with 1,2,3-triazole in carboxamide derivatives led to a complete loss of anticancer activity against six cell lines . This highlights the critical role of the triazole isomer in maintaining efficacy.
  • 1,2,3-Triazole hybrids , while less potent in anticancer contexts, are widely explored for their modular synthesis via click chemistry .

Thione vs. Sulfamido Derivatives

  • 1,2,4-Triazole-3-thiones are extensively studied for their broad-spectrum bioactivity, including antimicrobial and anticancer effects. Their sulfur atom enhances metal-binding capacity, which is pivotal in enzyme inhibition .
  • Sulfamido derivatives (e.g., this compound) may offer distinct advantages, such as improved solubility and metabolic stability due to the sulfonamide moiety. However, comparative data with thiones remain scarce, warranting further investigation.

Pharmacological Potential and Toxicity

  • Low Toxicity: 1,2,4-triazole derivatives are generally low-toxic, making them attractive for drug development. For instance, fluorophenyl-substituted triazoles showed promising diuretic activity without significant toxicity in preclinical models .
  • Current research emphasizes combining triazoles with heterocyclic fragments (e.g., thiophene, pyridine) to enhance bioactivity .

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